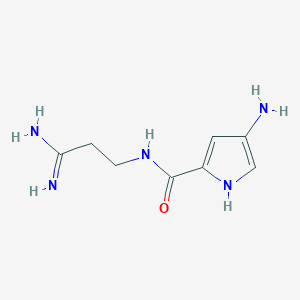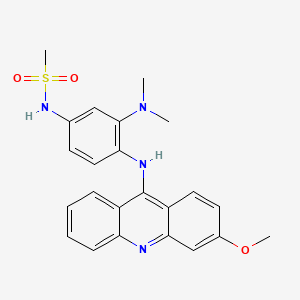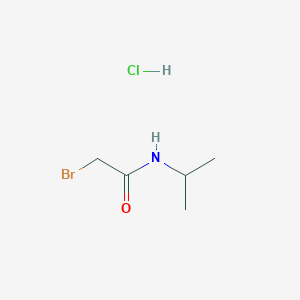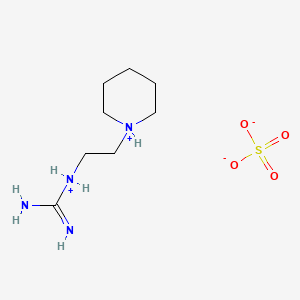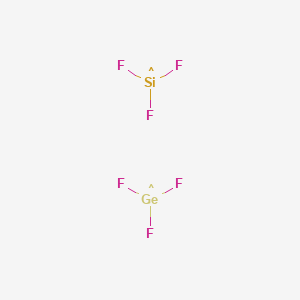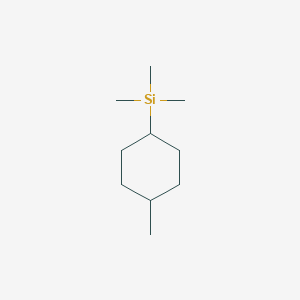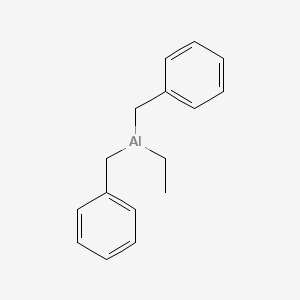
Dibenzyl(ethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl(ethyl)alumane is an organoaluminum compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features an aluminum atom bonded to two benzyl groups and one ethyl group, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl(ethyl)alumane typically involves the reaction of aluminum trichloride with benzyl chloride and ethyl magnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive aluminum compound. The general reaction scheme is as follows:
AlCl3+2C6H5CH2Cl+C2H5MgBr→(C6H5CH2)2AlC2H5+MgBrCl+MgCl2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl(ethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and benzyl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Often carried out in the presence of hydrogen gas or other reducing agents.
Substitution: Requires nucleophiles such as halides or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Produces aluminum oxides and benzyl radicals.
Reduction: Yields reduced organic compounds and aluminum by-products.
Substitution: Forms new organoaluminum compounds with different substituents.
Applications De Recherche Scientifique
Dibenzyl(ethyl)alumane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of dibenzyl(ethyl)alumane involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. The benzyl and ethyl groups can stabilize intermediates and transition states, enhancing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzylaluminum chloride: Similar structure but with a chloride group instead of an ethyl group.
Diethylaluminum chloride: Contains two ethyl groups and one chloride group.
Triphenylaluminum: Features three phenyl groups bonded to aluminum.
Uniqueness
Dibenzyl(ethyl)alumane is unique due to its combination of benzyl and ethyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in selective organic transformations and industrial applications.
Conclusion
This compound is a versatile and valuable compound in the field of chemistry and industry. Its unique properties and reactivity make it an important reagent for various applications, from organic synthesis to industrial production. Continued research and development will likely uncover even more uses for this intriguing compound.
Propriétés
Numéro CAS |
110979-20-9 |
|---|---|
Formule moléculaire |
C16H19Al |
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
dibenzyl(ethyl)alumane |
InChI |
InChI=1S/2C7H7.C2H5.Al/c2*1-7-5-3-2-4-6-7;1-2;/h2*2-6H,1H2;1H2,2H3; |
Clé InChI |
OTACYDLCOLOKPA-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-1,1-dimethylhexahydro-1H-cyclopenta[c]furan-5-ol](/img/structure/B14321395.png)
![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)
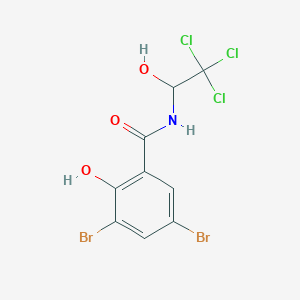
![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)
![3-Fluoro-4-[(4-hydroxybutyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14321412.png)
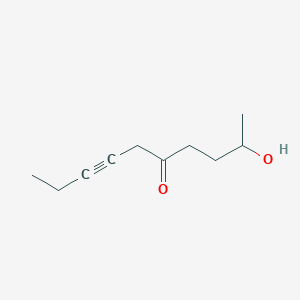
![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
